2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one
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Overview
Description
2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and a benzyl(ethyl)amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyl(ethyl)amino group. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield.
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.
Introduction of Benzyl(ethyl)amino Group: The benzyl(ethyl)amino group can be introduced through a nucleophilic substitution reaction, where a benzyl(ethyl)amine reacts with a suitable electrophile, such as a halogenated piperidine derivative.
Final Assembly: The final step involves the coupling of the piperidine ring with the benzyl(ethyl)amino group, followed by purification and characterization of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The benzyl(ethyl)amino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield more saturated compounds.
Scientific Research Applications
2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-((S)-3-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one
- 2-Amino-1-((S)-3-(benzyl(isopropyl)amino)piperidin-1-yl)-3-methylbutan-1-one
- 2-Amino-1-((S)-3-(benzyl(cyclopropyl)amino)piperidin-1-yl)-3-methylbutan-1-one
Uniqueness
The uniqueness of 2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one lies in its specific stereochemistry and the presence of the benzyl(ethyl)amino group, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C19H31N3O |
---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-amino-1-[3-[benzyl(ethyl)amino]piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C19H31N3O/c1-4-21(13-16-9-6-5-7-10-16)17-11-8-12-22(14-17)19(23)18(20)15(2)3/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3 |
InChI Key |
UXTQGLGKLAISEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C(C)C)N |
Origin of Product |
United States |
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